

Core Antiviral Activity of Rocaglates from Aglaia Species

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Compound of Interest

Compound Name: Aglinin A

Cat. No.: B1151822

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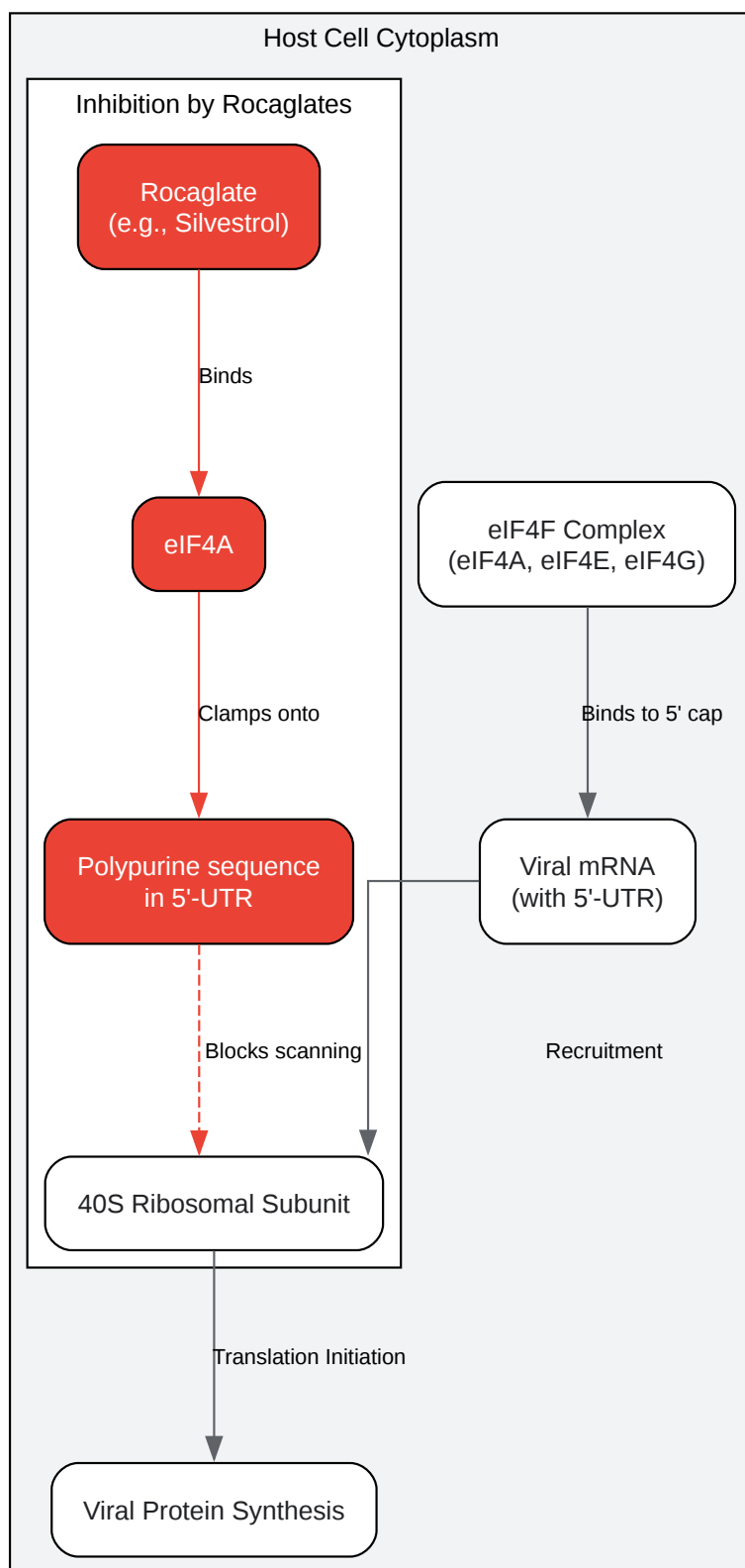
Rocaglates have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Their mechanism of action is unique and targets a host-cell factor rather than a viral component, which may reduce the likelihood of viral resistance.

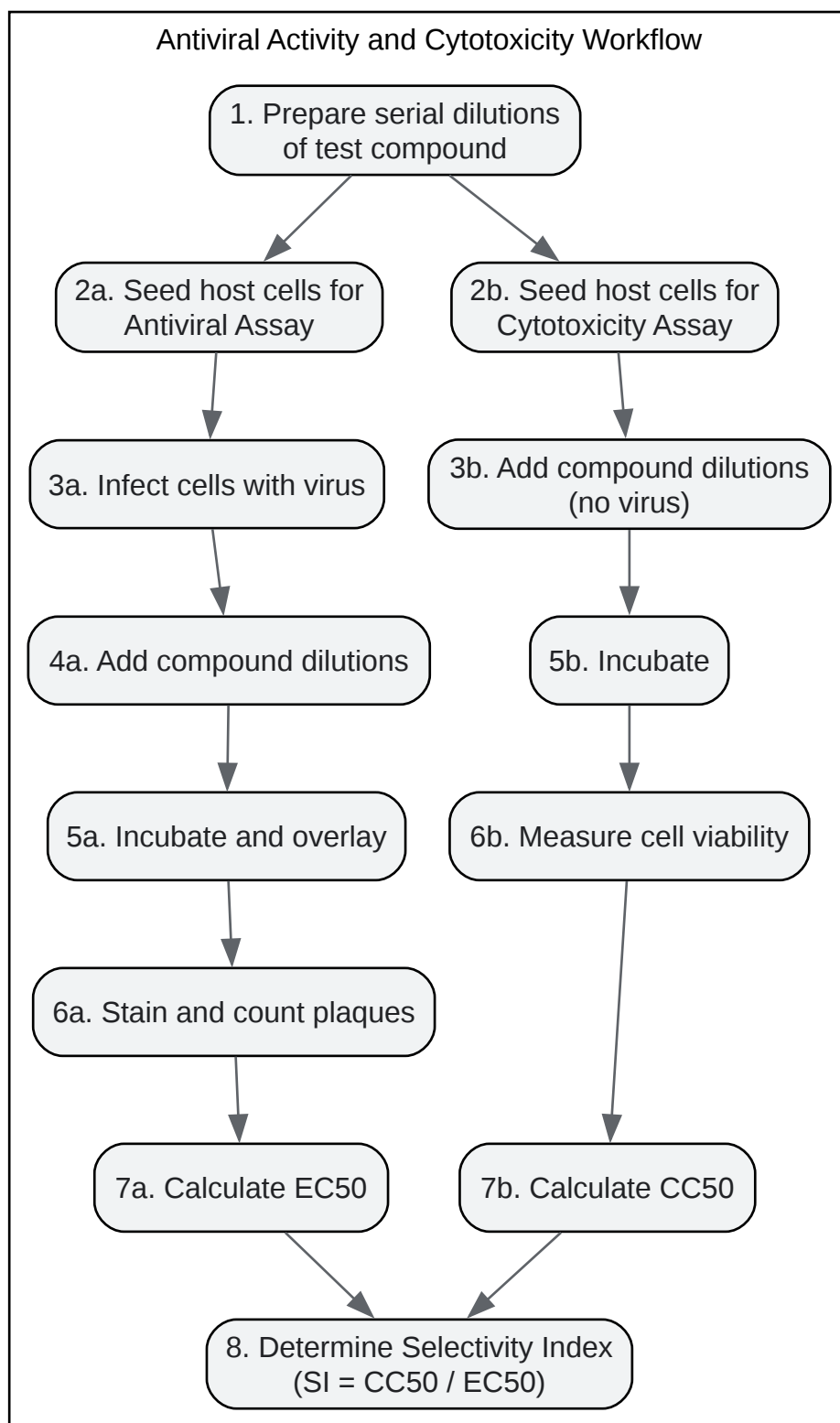
Mechanism of Action: Targeting eIF4A

The primary molecular target of rocaglates is the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of messenger RNAs (mRNAs) to facilitate ribosome binding and the initiation of protein synthesis.

Rocaglates bind to eIF4A and clamp it onto specific polypurine sequences within the 5'-UTRs of certain mRNAs.[2] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of the associated viral proteins.[2] By targeting a host factor essential for the replication of many viruses, rocaglates achieve their broad-spectrum activity.

Signaling Pathway of Rocaglate-Mediated Translation Inhibition





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References

- 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. The rocaglate CR-31-B (–) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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